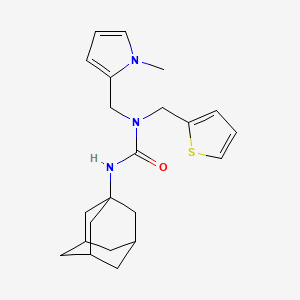
3-((1R,3s)-adamantan-1-yl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1R,3s)-adamantan-1-yl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C22H29N3OS and its molecular weight is 383.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((1R,3s)-adamantan-1-yl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a derivative of adamantane and urea, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications for therapeutic applications.
Chemical Structure
The compound's structure can be broken down into three key components:
- Adamantane moiety : Known for its antiviral properties.
- Pyrrole-derived substituent : Contributes to biological activity through interactions with various biological targets.
- Thiophenyl group : Enhances solubility and bioavailability.
Biological Activity Overview
Research indicates that derivatives of adamantane and urea exhibit a range of biological activities, including:
- Antiviral effects : Adamantane derivatives are recognized for their efficacy against influenza viruses and other pathogens .
- Anticancer properties : Several studies have shown that urea derivatives can inhibit the growth of various cancer cell lines .
- Antimicrobial activity : Compounds containing thiophene rings are noted for their antibacterial and antifungal properties .
The biological activities of this compound can be attributed to several mechanisms:
1. Inhibition of Enzymatic Activity
Urea derivatives often function as enzyme inhibitors. For instance, they may inhibit soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids and can influence inflammation pathways .
2. Interaction with Cellular Pathways
The compound may affect cellular signaling pathways that regulate cell proliferation and apoptosis. Studies have indicated that certain adamantane derivatives can modulate pathways related to cancer cell survival .
3. Antimicrobial Mechanisms
The thiophene component may disrupt bacterial cell membranes or interfere with metabolic processes, leading to cell death. This has been observed in various studies evaluating the antimicrobial efficacy of thiophene-containing compounds .
Antiviral Activity
A study highlighted that adamantane derivatives exhibit significant antiviral activity against influenza viruses. The mechanism involves blocking the viral M2 protein, essential for viral replication .
Anticancer Activity
In vitro studies demonstrated that urea derivatives could inhibit the growth of cancer cell lines such as HeLa and MCF7, with IC50 values in the low micromolar range (approximately 1.29 μM) . These compounds were found to reverse treatment resistance in certain cancer types.
Antimicrobial Efficacy
Research on thiourea derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) ranged from 0.5 to 4 µM, indicating potent antibacterial activity .
Data Tables
科学研究应用
Anticancer Activity
Recent studies have highlighted the potential of urea derivatives, including the compound , as effective anticancer agents. The urea moiety has been associated with various biological activities, including the ability to inhibit tumor growth. For instance, derivatives similar to this compound have been synthesized and evaluated for their antiproliferative effects against different cancer cell lines. These studies often involve cell cycle analysis and apoptosis assays to determine the efficacy of these compounds in inhibiting cancer cell proliferation .
Enzyme Inhibition
Another significant application of this compound is its role as an enzyme inhibitor. Urea derivatives are known for their ability to inhibit urease, an enzyme linked to several pathological conditions, including kidney stones and peptic ulcers. Research has shown that thiourea and its derivatives exhibit strong urease inhibitory activity, which could be beneficial in developing treatments for conditions exacerbated by this enzyme . The specific compound may contribute to this field by providing a novel scaffold for further optimization and development.
Structure-Activity Relationship (SAR)
The structure of 3-((1R,3s)-adamantan-1-yl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea allows for various modifications that can enhance its biological activity. Understanding the structure-activity relationship is crucial for optimizing therapeutic effects:
| Structural Feature | Impact on Activity |
|---|---|
| Adamantane moiety | Increases lipophilicity and cellular uptake |
| Pyrrole ring | Enhances interaction with biological targets |
| Thiophene group | Contributes to the overall stability and reactivity |
By systematically modifying these features, researchers can potentially enhance the compound's efficacy against specific targets or reduce toxicity.
Synthesis and Evaluation
In one study, researchers synthesized a series of urea derivatives similar to the target compound and evaluated their antiproliferative activity against various cancer cell lines. The results indicated that certain substitutions on the urea moiety significantly improved anticancer activity compared to standard treatments .
Urease Inhibition Studies
Another investigation focused on the synthesis of thiourea derivatives aimed at inhibiting urease activity. The study demonstrated that modifications to the thiourea scaffold led to compounds with enhanced inhibitory potency against urease, suggesting that similar strategies could be applied to optimize this compound for clinical use .
属性
IUPAC Name |
3-(1-adamantyl)-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3OS/c1-24-6-2-4-19(24)14-25(15-20-5-3-7-27-20)21(26)23-22-11-16-8-17(12-22)10-18(9-16)13-22/h2-7,16-18H,8-15H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCPQDOATWNWDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













